molecular formula C11H8KN3O2 B12306948 Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate

Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate

Cat. No.: B12306948
M. Wt: 253.30 g/mol
InChI Key: WZUMEBPOIQMWEY-UHFFFAOYSA-M
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Description

Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a pyrimidine moiety and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-methylpyridine and 3-methylpyridine share structural similarities.

    Pyrimidine derivatives: Compounds such as 2-aminopyrimidine and 4-methylpyrimidine are structurally related.

Uniqueness

Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate is unique due to its specific combination of a pyridine ring with a pyrimidine moiety and a carboxylate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H8KN3O2

Molecular Weight

253.30 g/mol

IUPAC Name

potassium;6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate

InChI

InChI=1S/C11H9N3O2.K/c1-7-3-4-8(9(14-7)11(15)16)10-12-5-2-6-13-10;/h2-6H,1H3,(H,15,16);/q;+1/p-1

InChI Key

WZUMEBPOIQMWEY-UHFFFAOYSA-M

Canonical SMILES

CC1=NC(=C(C=C1)C2=NC=CC=N2)C(=O)[O-].[K+]

Origin of Product

United States

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